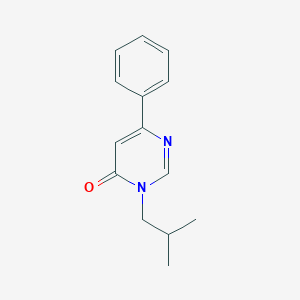

3-isobutyl-6-phenylpyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-isobutyl-6-phenylpyrimidin-4(3H)-one, also known as IBPP, is a heterocyclic compound that has gained attention in the scientific community for its potential therapeutic applications. IBPP belongs to the pyrimidine family and is characterized by its unique structure, which contains an isobutyl group and a phenyl group attached to the pyrimidine ring.

Applications De Recherche Scientifique

Synthetic Chemistry and Catalysis

One study demonstrates a one-pot synthesis technique for 5-Acetyl-3,4-Dihydro-4-Phenylpyrimidin-2(1H)-One using a magnetically recoverable nanoferro-spinel catalyst, emphasizing the method's efficiency in improving yield (Pachpinde & Langade, 2019) source. Another work explores the synthesis, fluorescence properties, and Zn2+ recognition of 4-Aryl-6-phenylpyrimidin-2(1H)-ones, showing their potential in sensing applications due to their efficient fluorescence properties (Wu et al., 2008) source.

Material Science

In the field of material science, the cyclopalladation of phenylpyrimidines and the structure of a doubly cyclopalladated derivative of 4,6-diphenylpyrimidine were characterized, shedding light on the molecular interactions and potential applications in catalysis and organic synthesis (Caygill, Hartshorn, & Steel, 1990) source.

Luminescence and Sensing

Research on luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks illustrates how the synthesis of novel luminescent frameworks with lanthanide ions can be tuned for potential use in sensing, imaging, and electronic applications (Jia et al., 2014) source.

Structural and Conformational Analysis

A study on amide bond conformers of N-acylhydrazone derivatives of 4-methyl-2-phenylpyrimidine shows the significance of NMR experiments in identifying conformers, providing insights into the molecular structure and behavior that are crucial for designing more effective compounds (Lopes et al., 2013) source.

Propriétés

IUPAC Name |

3-(2-methylpropyl)-6-phenylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-11(2)9-16-10-15-13(8-14(16)17)12-6-4-3-5-7-12/h3-8,10-11H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFAGQTVGJYVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC(=CC1=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isobutyl-6-phenylpyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2465919.png)

![3-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide](/img/structure/B2465925.png)

![N-(4-bromophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2465930.png)

![N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2465931.png)

![2-Chloro-N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]propanamide](/img/structure/B2465933.png)

![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2465934.png)

![1-(tert-butyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2465938.png)

![3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2465943.png)